MFCD11876394
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Overview
Description
The compound with the identifier “MFCD11876394” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD11876394” typically involves a series of well-defined chemical reactions. One common method includes the reaction of precursor compounds under controlled conditions of temperature and pressure. The specific reagents and catalysts used can vary, but the process generally requires precise control to ensure the purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. This allows for the efficient production of the compound in large quantities. The industrial process often involves additional steps for purification and quality control to meet the required standards for commercial use.
Chemical Reactions Analysis
Types of Reactions
“MFCD11876394” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving “this compound” often require specific conditions such as controlled temperature, pressure, and pH. Common reagents include acids, bases, and solvents that facilitate the desired chemical transformations.
Major Products
The major products formed from the reactions of “this compound” depend on the type of reaction and the conditions used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
“MFCD11876394” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: “this compound” is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which “MFCD11876394” exerts its effects involves its interaction with specific molecular targets. These interactions can trigger a series of biochemical pathways, leading to the desired effects. The exact molecular targets and pathways can vary depending on the application and the specific conditions under which the compound is used.
Properties
IUPAC Name |
ethyl 2-fluoro-4-(6-oxo-1H-pyridin-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c1-2-19-14(18)10-7-6-9(8-11(10)15)12-4-3-5-13(17)16-12/h3-8H,2H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBZGIZYHHJJOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=CC=CC(=O)N2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683178 |
Source
|
Record name | Ethyl 2-fluoro-4-(6-oxo-1,6-dihydropyridin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80683178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111105-44-2 |
Source
|
Record name | Ethyl 2-fluoro-4-(6-oxo-1,6-dihydropyridin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80683178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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